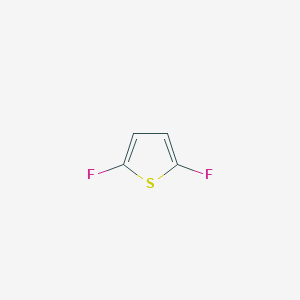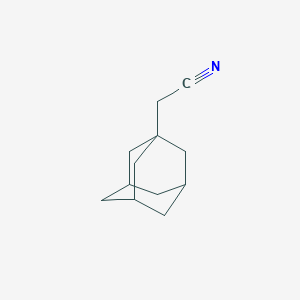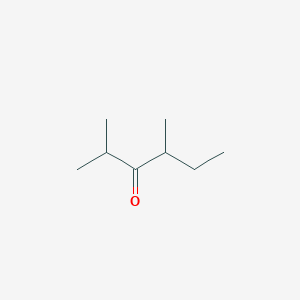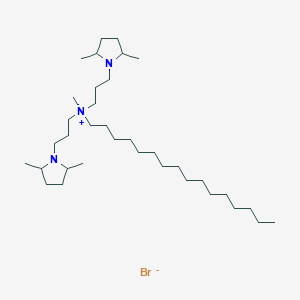
环己烷-1,2,4,5-四羧酸
概述
描述
cyclohexane-1,2,4,5-tetracarboxylic acid is an organic compound with the chemical formula C10H12O8. It is a solid crystal, colorless or white, with plane mirror symmetry perpendicular to the crystal layer. This compound is almost insoluble in water at room temperature but soluble in organic solvents such as alcohol and ether. Its melting point is 241-245 degrees Celsius .
科学研究应用
cyclohexane-1,2,4,5-tetracarboxylic acid has a wide range of applications in scientific research, including:
准备方法
Synthetic Routes and Reaction Conditions
The preparation of cyclohexane-1,2,4,5-tetracarboxylic acid is usually achieved by the oxidation of cyclohexene. Specifically, cyclohexene and oxygen are introduced into a reactor, and under the action of a catalyst, partial oxidation occurs to obtain cyclohexane-1,2,4,5-tetracarboxylic acid .
Industrial Production Methods
A method for producing 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride involves subjecting cyclohexane-1,2,4,5-tetracarboxylic acid to a dehydration reaction in a slurry state in the presence of a dehydrating agent. The acid is fed in a divided or continuous manner to the dehydrating agent, with acetic anhydride often used as the dehydrating agent .
化学反应分析
Types of Reactions
cyclohexane-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its dianhydride.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen and a catalyst.
Dehydration: Acetic anhydride is commonly used as a dehydrating agent.
Major Products Formed
Dianhydride: Formed through dehydration reactions.
Polyimides and Polyesters: Formed through reactions with amines and alcohols, respectively.
作用机制
The mechanism by which cyclohexane-1,2,4,5-tetracarboxylic acid exerts its effects involves its ability to form stable complexes with various reagents. The compound’s molecular structure allows it to participate in multiple chemical reactions, leading to the formation of diverse products. Its interactions with amines and alcohols result in the formation of polyimides and polyesters, respectively .
相似化合物的比较
Similar Compounds
1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid: Another cyclic carboxylic acid with six carboxyl groups.
cis,cis,cis-cyclohexane-1,2,4,5-tetracarboxylic acid: A stereoisomer of cyclohexane-1,2,4,5-tetracarboxylic acid.
Uniqueness
cyclohexane-1,2,4,5-tetracarboxylic acid is unique due to its specific arrangement of carboxyl groups, which allows it to form stable complexes and participate in a variety of chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
属性
IUPAC Name |
cyclohexane-1,2,4,5-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKUZKMGJJMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385426 | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15383-49-0 | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid](/img/structure/B96362.png)













